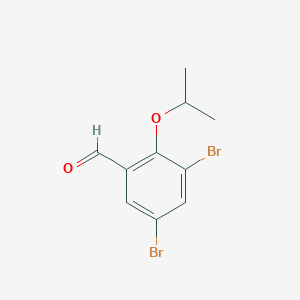

3,5-Dibromo-2-isopropoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQMSJCTOWHBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 3,5 Dibromo 2 Isopropoxybenzaldehyde Within the Spectrum of Halogenated and Alkoxybenzaldehyde Derivatives

3,5-Dibromo-2-isopropoxybenzaldehyde belongs to a significant class of organic compounds known as substituted benzaldehydes. Its structure is characterized by a benzene (B151609) ring functionalized with a formyl (-CHO) group, two bromine atoms at positions 3 and 5, and an isopropoxy (-OCH(CH₃)₂) group at position 2. This unique combination of substituents places it within the subgroups of halogenated and alkoxybenzaldehyde derivatives, each of which imparts distinct chemical properties and reactivity to the molecule.

The presence of two bromine atoms, which are strongly deactivating and ortho-, para-directing groups, significantly influences the electron density of the aromatic ring. This dibromo substitution pattern can enhance the stability of the compound and provide specific sites for further functionalization through reactions such as cross-coupling. The isopropoxy group, an alkoxy substituent, is an activating and ortho-, para-directing group. Its steric bulk can also play a crucial role in directing the regioselectivity of reactions involving the aromatic ring or the aldehyde functionality.

The interplay between the electron-withdrawing nature of the bromine atoms and the electron-donating nature of the isopropoxy group, along with the steric hindrance they impose, makes this compound a molecule with a nuanced reactivity profile.

To provide a comparative context, the properties of several related substituted benzaldehydes are presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 3,5-Dibromobenzaldehyde | C₇H₄Br₂O | 263.91 | Dibromo substitution |

| 3,5-Dibromo-2-hydroxybenzaldehyde | C₇H₄Br₂O₂ | 279.91 | Dibromo and hydroxyl substitution |

| 2-Amino-3,5-dibromobenzaldehyde (B195418) | C₇H₅Br₂NO | 278.93 | Dibromo and amino substitution |

| 3,5-dibromo-2-methoxybenzaldehyde | C₈H₆Br₂O₂ | 293.94 | Dibromo and methoxy (B1213986) substitution |

| 2-bromo-5-isopropoxybenzaldehyde | C₁₀H₁₁BrO₂ | 243.10 | Monobromo and isopropoxy substitution |

This table presents data for structurally related compounds to provide a comparative context for this compound.

Significance of Substituted Benzaldehydes As Versatile Synthetic Intermediates in Organic Chemistry

Substituted benzaldehydes are cornerstone intermediates in organic synthesis, valued for their ability to participate in a wide array of chemical transformations. The aldehyde functional group is particularly reactive, serving as a precursor for the formation of numerous other functional groups and for the construction of complex molecular skeletons.

The reactivity of the aldehyde allows for a variety of synthetic operations, including:

Oxidation: to form the corresponding benzoic acid.

Reduction: to yield the corresponding benzyl (B1604629) alcohol.

Nucleophilic Addition: reacting with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Wittig Reaction: to produce alkenes.

Condensation Reactions: such as the aldol (B89426) and Knoevenagel condensations, to form carbon-carbon bonds.

Reductive Amination: to synthesize substituted amines.

The substituents on the aromatic ring, such as the bromine atoms and the isopropoxy group in 3,5-Dibromo-2-isopropoxybenzaldehyde, further expand its synthetic utility. The bromine atoms can serve as handles for metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for the elaboration of complex molecular architectures.

For instance, the related compound 2-amino-3,5-dibromobenzaldehyde (B195418) is a key intermediate in the synthesis of pharmaceuticals. uni.lu This highlights the potential for highly functionalized benzaldehydes to serve as crucial building blocks in the preparation of biologically active molecules and other advanced materials. The specific substitution pattern of this compound makes it a promising candidate for the synthesis of novel compounds with potentially interesting electronic, optical, or biological properties.

Exploration of Chemical Reactivity and Derivatization of 3,5 Dibromo 2 Isopropoxybenzaldehyde

Transformations at the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, readily undergoing nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions (e.g., Grignard, Cyanohydrin Formation)

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde functionality of 3,5-Dibromo-2-isopropoxybenzaldehyde is expected to proceed readily, yielding secondary alcohols. The reaction involves the nucleophilic attack of the carbanion-like component of the Grignard reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. The bulky isopropoxy group ortho to the aldehyde may provide some steric hindrance, potentially influencing the reaction rate, but it is not expected to prevent the reaction.

Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. researchgate.net The addition of the cyanide ion to the carbonyl carbon of this compound would form a tetrahedral intermediate, which is then protonated to yield the corresponding cyanohydrin, 2-(3,5-dibromo-2-isopropoxyphenyl)-2-hydroxyacetonitrile. nih.govd-nb.info This transformation is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. nih.gov

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile/Reagent | Product Class | Expected Product Structure |

| Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | 1-(3,5-Dibromo-2-isopropoxyphenyl)ethanol |

| Phenylmagnesium bromide (PhMgBr) | Secondary Alcohol | (3,5-Dibromo-2-isopropoxyphenyl)(phenyl)methanol |

| Sodium Cyanide (NaCN) / H⁺ | Cyanohydrin | 2-(3,5-Dibromo-2-isopropoxyphenyl)-2-hydroxyacetonitrile |

Condensation Reactions: Imine, Oxime, and Hydrazone Formation

Condensation reactions involve the reaction of the aldehyde with a primary amine or its derivatives, resulting in the formation of a carbon-nitrogen double bond and the elimination of a water molecule. nih.gov These reactions are often catalyzed by acid. researchgate.net

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) would yield the corresponding N-substituted imines.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) is expected to produce the corresponding oxime. khanacademy.org

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) would form hydrazones. nih.gov

These derivatives are often stable, crystalline solids and are useful for both characterization and further synthetic transformations.

Selective Oxidation to the Corresponding Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. For a substrate like this compound, mild oxidizing agents are preferred to avoid reactions with other parts of the molecule. Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): Under basic, aqueous conditions, followed by acidification.

Jones reagent (CrO₃ in aqueous acetone/sulfuric acid): A strong oxidizing agent.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes.

Sodium chlorite (B76162) (NaClO₂): Often used with a scavenger like 2-methyl-2-butene (B146552) to prevent side reactions.

The expected product of this reaction is 3,5-Dibromo-2-isopropoxybenzoic acid.

Reductive Transformations to Benzylic Alcohols and Hydrocarbons

The aldehyde group is easily reduced to a primary alcohol or completely to a methyl group.

Reduction to Benzylic Alcohol: This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation, yielding (3,5-Dibromo-2-isopropoxyphenyl)methanol. NaBH₄ is generally preferred for its milder nature and higher functional group tolerance.

Reduction to Hydrocarbon: Complete reduction of the aldehyde to a methyl group (deoxygenation) requires harsher conditions. The two classical methods for this are the Wolff-Kishner reduction (hydrazine and a strong base like KOH at high temperatures) and the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). Given the presence of aryl bromides, the Wolff-Kishner reduction would likely be more compatible.

Reactions Involving the Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring are key functional handles for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis, allowing for the construction of complex biaryl systems and other elaborated structures. fishersci.co.uk

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Negishi) for C-C Bond Formation

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. fishersci.co.uk Reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) would lead to the substitution of one or both bromine atoms with the aryl group. researchgate.netresearchgate.net Regioselectivity can sometimes be controlled by tuning reaction conditions, though substitution at both positions is common with an excess of the boronic acid.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction would form a new carbon-carbon bond at the site of the bromine atom, resulting in a substituted styrene (B11656) derivative. The bulky ortho-isopropoxy group might influence the efficiency and stereoselectivity of the reaction. nih.gov

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This would allow for the introduction of one or two alkynyl substituents onto the aromatic ring of this compound, providing access to arylalkyne derivatives. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is effective for coupling with a variety of organozinc reagents (alkyl, vinyl, aryl), offering a broad scope for derivatization at the bromine positions. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Arylated Benzaldehyde (B42025) |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | Alkenylated Benzaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynylated Benzaldehyde |

| Negishi | Phenylzinc Chloride | Pd(PPh₃)₄ | Arylated Benzaldehyde |

Copper-Catalyzed and Palladium-Catalyzed C-Heteroatom Bond Formation (Buchwald-Hartwig Amination, Ullmann Reaction)

The presence of two aryl bromide moieties renders this compound an excellent substrate for C-N and C-O bond-forming cross-coupling reactions, which are fundamental transformations in medicinal and materials chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C(aryl)-N bonds. chemeurope.comorganic-chemistry.org The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst (e.g., derived from Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos) would be expected to yield mono- or di-aminated products. chemeurope.com The choice of reaction conditions, including the ligand, base (typically a strong, non-nucleophilic base like NaOtBu), and solvent, is crucial for achieving high yields. wuxiapptec.com By tuning the stoichiometry of the amine and the reaction conditions, a degree of selectivity for mono-amination over di-amination can often be achieved.

Ullmann Reaction: The copper-catalyzed Ullmann condensation is a classic method for forming C(aryl)-N and C(aryl)-O bonds. organic-chemistry.org This reaction typically requires higher temperatures than its palladium-catalyzed counterparts but has seen a resurgence with the development of modern ligand systems that allow for milder conditions. The reaction of this compound with nucleophiles such as amines, imidazoles, or phenols, catalyzed by a copper(I) source (e.g., CuI) and often assisted by a ligand like 1,10-phenanthroline, would lead to the corresponding substituted products. The Ullmann reaction is particularly useful for coupling with N-heterocycles. organic-chemistry.org

Below is a table of representative conditions for such cross-coupling reactions on a generic aryl bromide substrate, which would be applicable to this compound.

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80-110 °C |

| Ullmann N-Arylation | CuI / Ligand (e.g., 1,10-Phenanthroline) | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100-150 °C |

| Ullmann O-Arylation | CuI / Ligand (e.g., L-proline) | K₂CO₃ | DMSO | 90-120 °C |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aryl halides are generally unreactive toward nucleophilic substitution, the reaction can proceed via the nucleophilic aromatic substitution (SNAr) mechanism if the aromatic ring is sufficiently activated by electron-withdrawing groups (EWGs). libretexts.orgyoutube.com The aldehyde group (-CHO) at the C1 position of this compound acts as a moderate EWG. This group activates the halogen substituents, particularly those at the ortho and para positions, toward nucleophilic attack.

In this molecule, the bromine at C5 is para to the aldehyde, and the bromine at C3 is ortho. Both positions are therefore activated for SNAr. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile first attacks the carbon bearing a bromine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the oxygen atom of the aldehyde group, which provides the necessary stabilization for the reaction to proceed. In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring.

Strong nucleophiles like alkoxides (e.g., NaOCH₃), thiolates (e.g., NaSPh), or ammonia (B1221849) can be used to displace one or both bromine atoms. The reaction conditions typically involve polar aprotic solvents and may require elevated temperatures. The relative reactivity of the C3 vs. C5 positions would depend on a combination of electronic activation and steric hindrance from the adjacent bulky isopropoxy group.

Chemical Modifications of the Isopropoxy Ether Linkage

The isopropoxy group at the C2 position is a defining feature of the molecule. While generally stable, this ether linkage can be chemically modified, primarily through cleavage.

The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis. wikipedia.org For this compound, the C(aryl)-O bond is strong, while the C(alkyl)-O bond is susceptible to cleavage under strong acidic conditions. libretexts.orgmasterorganicchemistry.com

The most common method for cleaving such ethers is treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, converting the isopropoxy group into a good leaving group (isopropanol). The halide anion (Br⁻ or I⁻) then acts as a nucleophile. Given that the other side of the ether is an sp²-hybridized aromatic carbon, which is inert to Sₙ2 and Sₙ1 reactions, the nucleophilic attack occurs exclusively at the isopropyl carbon. masterorganicchemistry.com

The reaction proceeds via an Sₙ2 mechanism if attacking a primary or secondary carbon. In this case, attack at the secondary isopropyl carbon would yield 3,5-Dibromo-2-hydroxybenzaldehyde and 2-halopropane. libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving aryl ethers under milder, aprotic conditions.

Rearrangement reactions specifically involving the isopropoxy group on an aromatic ring are not common. The stability of the aryl ether linkage generally precludes rearrangements like the Claisen rearrangement, which requires an allyl or benzyl (B1604629) group. Other named rearrangements, such as the Beckmann rearrangement, involve the transformation of oximes and are not applicable to the isopropoxy group itself. masterorganicchemistry.com Therefore, under typical synthetic conditions, the isopropoxy group is expected to remain intact or undergo cleavage rather than rearrangement.

Synthesis of Diverse Derivatives of this compound

The varied reactivity of this compound allows it to serve as a scaffold for the synthesis of a wide array of more complex molecules. By applying the reactions discussed, a multitude of derivatives can be accessed.

For example, sequential or double Buchwald-Hartwig aminations can produce mono- and di-amino derivatives, which are common substructures in pharmaceuticals. Suzuki or Stille couplings could be used to introduce new carbon-carbon bonds, forming biaryl systems or introducing alkyl or alkenyl substituents. Nucleophilic aromatic substitution offers a pathway to derivatives containing oxygen or sulfur nucleophiles. Furthermore, cleavage of the isopropoxy ether provides access to the corresponding 3,5-dibromo-2-hydroxybenzaldehyde, a versatile building block in its own right. researchgate.netnih.gov The aldehyde functionality can be further transformed into other groups, such as alcohols (via reduction), carboxylic acids (via oxidation), or imines (via condensation with amines), adding another layer of potential diversification.

The table below illustrates the potential for generating diverse derivatives from this starting material.

| Target Derivative Class | Key Reaction Type | Position(s) Modified |

|---|---|---|

| 5-Amino-3-bromo-2-isopropoxybenzaldehydes | Regioselective Buchwald-Hartwig Amination | C5 |

| 3,5-Diamino-2-isopropoxybenzaldehydes | Double Buchwald-Hartwig Amination | C3 and C5 |

| 5-Aryl-3-bromo-2-isopropoxybenzaldehydes | Regioselective Suzuki Coupling | C5 |

| 3,5-Diphenoxy-2-isopropoxybenzaldehyde | Double Ullmann Ether Synthesis / SNAr | C3 and C5 |

| 3,5-Dibromo-2-hydroxybenzaldehyde | Ether Cleavage (e.g., with BBr₃ or HBr) | C2 |

| 3,5-Dibromo-2-isopropoxybenzyl alcohol | Aldehyde Reduction (e.g., with NaBH₄) | C1 |

Lack of Publicly Available Research on the Chemical Reactivity and Derivatization of this compound

Despite a comprehensive search of available scientific literature and chemical databases, there is a notable absence of published research detailing the specific chemical reactivity and derivatization of this compound in the contexts of forming aryl-extended systems, incorporating heterocyclic rings, or constructing complex molecular architectures.

The focus of existing research predominantly lies on its precursor, 3,5-Dibromo-2-hydroxybenzaldehyde. This related compound has been more extensively studied, with literature available on its synthesis and various chemical transformations. However, the introduction of the isopropoxy group in place of the hydroxyl group on the benzene (B151609) ring fundamentally alters the molecule's electronic and steric properties, meaning the reactivity of the hydroxy analog cannot be directly extrapolated to the isopropoxy derivative.

Consequently, without specific studies on this compound, a detailed and scientifically accurate exploration of its use in the synthesis of the advanced molecular structures outlined in the query is not possible at this time. The scientific community has not yet published research that would allow for a thorough discussion of its application in creating aryl-extended systems, its role in the formation of various heterocyclic rings, or its utility as a building block in the assembly of complex molecular architectures. Further experimental investigation is required to elucidate the chemical behavior of this specific compound.

Advanced Applications of 3,5 Dibromo 2 Isopropoxybenzaldehyde As a Foundational Building Block in Specialized Synthesis

Precursor in the Development of Complex Organic Scaffolds

The molecular structure of 3,5-Dibromo-2-isopropoxybenzaldehyde offers chemists a versatile platform for the elaboration of intricate organic frameworks. The aldehyde functionality serves as a primary reaction site for a wide array of chemical transformations, while the dibrominated aromatic ring provides handles for further functionalization, often through cross-coupling reactions.

Macrocyclic and Supramolecular Assembly Components

Although specific examples of macrocycles derived directly from this compound are not extensively detailed in publicly available research, the structural motifs present in the molecule are highly conducive to the principles of macrocyclization and supramolecular chemistry. The aldehyde group can participate in reactions that form part of a larger ring structure, such as Wittig reactions or reductive aminations with diamines to form macrocyclic imines or amines.

Furthermore, the bromine atoms can be converted to other functional groups that facilitate self-assembly. For instance, conversion of the bromo groups to boronic esters would create a molecule capable of participating in self-assembling macrocycles through reversible covalent bonds. The isopropoxy group, by providing steric bulk, can influence the conformation and packing of such assemblies, guiding the formation of specific supramolecular structures.

Polyfunctionalized Aromatic and Heteroaromatic Systems

This compound is an excellent starting material for the synthesis of polyfunctionalized aromatic and heteroaromatic systems. The bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at precise locations on the benzene (B151609) ring.

The aldehyde group can be used to build heterocyclic rings. For example, condensation reactions with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, and oximes, which can then be cyclized to form nitrogen-containing heterocycles like quinolines, benzodiazepines, or isoxazoles. The isopropoxy group can modulate the reactivity of the adjacent aldehyde and influence the regioselectivity of reactions on the aromatic ring.

Utility in Medicinal Chemistry Research as a Synthetic Intermediate

In the realm of medicinal chemistry, the strategic placement of functional groups in this compound makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Building Block for Pharmacologically Relevant Molecular Frameworks

The core structure of this compound is found within more complex molecules that have been investigated for their biological activity. The dibrominated salicylaldehyde (B1680747) framework is a known precursor to compounds with antibacterial and antifungal properties. The isopropoxy group can enhance lipophilicity, which may improve a drug candidate's ability to cross cell membranes.

The versatility of this building block allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR). By varying the substituents introduced at the bromine and aldehyde positions, medicinal chemists can fine-tune the pharmacological properties of a molecule to optimize its efficacy and selectivity for a particular biological target.

Rational Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes, and this compound can serve as a scaffold for their rational design and synthesis. The aldehyde group can be used to attach linker moieties, which can then be connected to reporter groups such as fluorophores or biotin.

The bromine atoms offer sites for the introduction of photoreactive groups or other functionalities that can be used to covalently label target proteins. The isopropoxy group can contribute to the binding affinity and selectivity of the probe for its intended biological target. The ability to systematically modify the structure of the probe allows for the optimization of its properties for specific applications in chemical biology research.

Application in Agrochemical Compound Synthesis

While detailed research on the direct application of this compound in the synthesis of agrochemicals is limited, its structural features suggest potential utility in this area. The development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel, highly functionalized aromatic compounds.

The synthetic versatility of this compound makes it a plausible starting material for the creation of new active ingredients for crop protection. The dibromo-salicylaldehyde core is a common feature in a variety of biologically active natural products and synthetic compounds, and its modification with an isopropoxy group could lead to the discovery of new agrochemicals with improved properties.

Intermediate for Plant Protection Agents

Currently, there is no publicly available scientific literature or patent information that specifically identifies this compound as an intermediate in the synthesis of commercial or developmental plant protection agents. Research in agrochemicals is extensive, but the role of this particular substituted benzaldehyde (B42025) has not been documented in accessible sources.

Precursor for Crop Science Research Molecules

Similarly, the use of this compound as a precursor for molecules under investigation in crop science research is not detailed in the available literature. While substituted aromatic compounds are fundamental to the development of new herbicides, pesticides, and fungicides, the specific synthetic pathways involving this compound are not described.

Contributions to Materials Science and Organic Electronics

The application of this compound in materials science and organic electronics is an area of potential, though currently underexplored, utility. The properties of related compounds suggest that it could serve as a valuable precursor.

Monomer for Specialty Polymer and Resin Synthesis

There are no specific studies detailing the use of this compound as a monomer for the synthesis of specialty polymers or resins. The reactivity of the aldehyde group, however, could theoretically allow for its incorporation into polymeric structures through reactions such as condensation polymerizations.

Precursor for Advanced Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Direct application of this compound as a precursor for OLEDs and organic semiconductors has not been reported. However, the broader class of salicylaldehyde derivatives has been investigated for their luminescent properties when complexed with metals, a key characteristic for OLED materials.

Components for Optoelectronic Devices

The chromophoric nature of the closely related 3,5-Dibromo-2-hydroxybenzaldehyde suggests its utility in dye chemistry. This indicates a potential, though not yet realized, application for this compound in the development of components for optoelectronic devices, where the absorption and emission of light are critical functions.

Ligand Design and Synthesis for Metal Complexation

The most promising and well-supported application of this compound lies in the field of coordination chemistry as a precursor for ligand design. The foundational structure of salicylaldehyde is a well-established platform for the synthesis of a vast array of ligands, most notably Schiff base ligands.

The aldehyde functional group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). These Schiff base ligands, bearing the substituted phenyl ring, can then act as chelating agents for a wide variety of metal ions.

The key structural features of this compound that would influence the properties of the resulting metal complexes are:

The Aldehyde Group: Provides a reactive site for the formation of the imine linkage, which is a key coordinating group in many Schiff base ligands.

The Isopropoxy Group: The oxygen atom of the isopropoxy group can act as a donor atom, allowing the ligand to bind to a metal center in a bidentate fashion. Its steric bulk can also influence the geometry of the resulting metal complex.

The Dibromo Substituents: These electron-withdrawing groups can significantly impact the electronic properties of the aromatic ring. This, in turn, can modulate the ligand field strength and the redox potential of the metal complex. Furthermore, these substituents can be used to tune the photophysical properties, such as the luminescence, of the resulting complexes.

Research on the metal complexes of salicylaldehyde derivatives has shown that their luminescent properties can be finely tuned by the nature of the substituents on the aromatic ring. researchgate.net This suggests that ligands derived from this compound could be used to create metal complexes with tailored photophysical properties for applications in areas like chemical sensing, bio-imaging, or as components in luminescent materials.

Below is a data table summarizing the key properties of the parent compound, 3,5-Dibromo-2-hydroxybenzaldehyde, which provides a useful reference for understanding the basic characteristics of this class of molecules.

| Property | Value |

| Molecular Formula | C7H4Br2O2 |

| Molecular Weight | 279.91 g/mol |

| Appearance | Yellow to yellow-brown crystalline powder |

| Melting Point | 82-83.5 °C |

| Solubility | Insoluble in water, soluble in methanol |

| Data for 3,5-Dibromo-2-hydroxybenzaldehyde |

Formation of Chelating Ligands for Transition Metal Catalysis

The aldehyde group in this compound is a key functional handle for the construction of multidentate chelating ligands, most commonly through the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. These are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone.

The reaction of this compound with various primary amines leads to the formation of imine ligands. In these structures, the imine nitrogen and the ether oxygen of the isopropoxy group can act as a bidentate donor set, capable of coordinating to a single metal center to form a stable chelate ring. The general synthesis of such Schiff base ligands is depicted below:

Figure 1: General reaction scheme for the formation of a Schiff base ligand from this compound and a primary amine.

The choice of the primary amine (R-NH₂) allows for precise tuning of the steric and electronic properties of the resulting ligand. For instance, using chiral amines, such as amino alcohols, can produce tridentate chiral Schiff base ligands. This approach has been successfully demonstrated with the analogous compound, 2-amino-3,5-dibromobenzaldehyde (B195418), which reacts with L-Valinol or L-Phenylalaninol to form tridentate ligands that subsequently coordinate with copper and nickel. jocpr.com The resulting metal complexes, featuring a chiral environment, are of significant interest in asymmetric catalysis.

The electronic properties of the ligand are heavily influenced by the two bromine atoms on the aromatic ring. As strong electron-withdrawing groups, they decrease the electron density on the aromatic ring and influence the donor strength of the coordinating atoms. This modulation can impact the stability and reactivity of the resulting transition metal complexes, making them suitable for various catalytic applications.

Below is a table summarizing potential amine precursors and the characteristics of the resulting Schiff base ligands derived from this compound.

| Amine Precursor (R-NH₂) | Example | Resulting Ligand Type | Potential Catalytic Application |

| Aliphatic Amines | Ethylamine | Bidentate (N, O) | Oxidation, Polymerization |

| Aromatic Amines | Aniline | Bidentate (N, O) | C-C Coupling Reactions |

| Amino Alcohols | Ethanolamine | Tridentate (N, O, O) | Asymmetric Synthesis |

| Diamines | Ethylenediamine | Tetradentate (N₂, O₂) | Ring-Opening Polymerization |

This table is based on established principles of Schiff base ligand synthesis.

Development of Coordination Compounds for Material Applications

The versatile Schiff base ligands derived from this compound are excellent building blocks for constructing a wide array of coordination compounds, including discrete molecular complexes and extended coordination polymers. These materials are of great interest due to their potential applications in luminescence, magnetism, and porosity. researchgate.netresearchgate.net

When these ligands are reacted with transition metal salts, they form stable metal complexes. The coordination geometry around the metal center is dictated by the nature of the metal ion, the denticity of the ligand, and the presence of any co-ligands. For example, using a bidentate Schiff base ligand with a metal ion like Nickel(II), which favors square planar or octahedral geometries, can lead to the formation of complexes with distinct spectroscopic and magnetic properties. Research on the closely related 3,5-Dibromo-2-hydroxybenzaldehyde has shown that its derivatives form metal complexes with interesting luminescent properties, which can be finely tuned by the substituent groups on the phenolic ring. researchgate.net

Furthermore, by selecting appropriate ligands capable of bridging two or more metal centers, it is possible to construct coordination polymers. These are extended networks where metal ions (nodes) are linked by organic ligands (linkers). A benzaldehyde derivative has been successfully used as a chelating ligand to create helical manganese(II) coordination polymers that assemble into a porous solid. researchgate.net Similarly, Schiff bases from this compound, particularly those synthesized from diamines, could act as bridging ligands to form 1D, 2D, or 3D coordination polymers. The bromine atoms can also participate in halogen bonding, providing an additional directional interaction to guide the self-assembly of these supramolecular structures.

The potential applications of these materials are diverse. Luminescent coordination polymers can be used as chemical sensors, while porous frameworks may find use in gas storage and separation.

The table below outlines potential coordination compounds based on ligands from this compound.

| Metal Ion | Ligand Type | Probable Geometry | Potential Material Application |

| Cu(II) | Bidentate Schiff Base | Square Planar | Electrocatalysis |

| Ni(II) | Tetradentate Schiff Base | Octahedral | Magnetic Materials |

| Zn(II) | Bidentate Schiff Base | Tetrahedral | Luminescent Sensors |

| Mn(II) | Bridging Schiff Base | Octahedral | Porous Materials for Gas Storage |

| Eu(III) | Tridentate Schiff Base | 8- or 9-coordinate | Red-Emitting Phosphors |

This table illustrates potential outcomes based on known principles of coordination chemistry.

Theoretical and Computational Chemistry Studies on 3,5 Dibromo 2 Isopropoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. ijaresm.comjespublication.com The B3LYP functional combined with a basis set such as 6-31G(d,p) is often employed for reliable calculations of geometries, energies, and vibrational frequencies of substituted benzaldehydes. ijaresm.comresearchgate.net

For 3,5-Dibromo-2-isopropoxybenzaldehyde, a DFT optimization would yield the most stable three-dimensional arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The presence of a bulky isopropoxy group adjacent to the aldehyde, and a bromine atom on the other side, creates significant steric strain that influences the planarity of the molecule. The aldehyde and isopropoxy groups would likely be twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion.

By calculating the energies of various conformations, an energy landscape can be mapped. This landscape reveals the global minimum energy structure as well as other local minima and the energy barriers separating them. This is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Hypothetical DFT-Calculated Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | 1.215 |

| Bond Length (Å) | C-Br (at C3) | 1.905 |

| Bond Length (Å) | C-Br (at C5) | 1.903 |

| Bond Length (Å) | C-O (isopropoxy) | 1.368 |

| Bond Angle (°) | C-C-O (aldehyde) | 123.5 |

| Dihedral Angle (°) | C2-C1-C(H)=O | 25.0 |

| Dihedral Angle (°) | C1-C2-O-CH(CH₃)₂ | 85.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energies and spatial distributions of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature. ijaresm.com

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The electron-donating isopropoxy group would raise the HOMO energy, while the electron-withdrawing aldehyde and bromine groups would lower the LUMO energy, likely resulting in a moderately reactive molecule. This analysis is crucial for predicting how the molecule will interact with other reagents, such as nucleophiles attacking the carbonyl carbon or electrophiles attacking the electron-rich aromatic ring. rsc.org

Hypothetical FMO Energy Data

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the C(ring)-C(aldehyde) bond and the C(ring)-O(isopropoxy) bond. The steric bulk of the ortho substituents (bromine and the aldehyde group) significantly restricts the rotation of the isopropoxy group. researchgate.net

A Potential Energy Surface (PES) scan, performed by systematically rotating these bonds and calculating the energy at each step, can reveal the most stable conformations and the energy barriers to interconversion. researchgate.net It is expected that the most stable conformer will adopt a geometry that minimizes the steric clash between the bulky isopropoxy group and the adjacent aldehyde and bromine substituents. The isopropyl group itself has rotational freedom, further complicating the conformational landscape. Understanding these preferences is vital as the reactivity and spectroscopic properties of the molecule are dependent on its dominant conformation. nobelprize.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed in the gas phase, reactions in reality occur in solution. Molecular Dynamics (MD) simulations can model the behavior of a molecule in a solvent environment over time, providing insights into solute-solvent interactions. nih.govrsc.org

An MD simulation of this compound would involve placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol) and calculating the forces between all atoms using a classical force field. The simulation would track the trajectories of all atoms, revealing how solvent molecules arrange themselves around the solute. This can highlight specific interactions, such as hydrogen bonding between the solvent and the aldehyde's carbonyl oxygen. Furthermore, MD can explore the conformational space of the molecule in solution, which may differ from the gas phase due to solvent interactions. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, identifying intermediates, and characterizing transition states. nih.gov

The transition state (TS) is the highest energy point along a reaction coordinate, representing the "point of no return" for a chemical transformation. mit.edu Locating the TS structure and calculating its energy is crucial for determining the activation energy (Ea) of a reaction, which dictates the reaction rate.

For a potential reaction of this compound, such as a nucleophilic addition to the carbonyl group, computational methods can be used to find the TS geometry. This involves starting with an initial guess and using algorithms to find a first-order saddle point on the potential energy surface. The characterization of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. pnas.org This level of detailed mechanistic insight is essential for understanding and predicting the chemical behavior of the molecule.

Energy Barrier Calculations for Key Synthetic Steps

No studies were identified that have computationally modeled the reaction pathways for the synthesis of this compound and calculated the energy barriers for the key transition states. Such calculations would typically involve quantum mechanical methods, like Density Functional Theory (DFT), to elucidate the reaction mechanism and identify rate-determining steps.

In Silico Screening and Design of Novel Derivatives based on Computational Predictions

There is no available research that describes the use of this compound as a scaffold for in silico screening and the design of new derivatives. This type of research would involve computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening to predict the biological activity and properties of newly designed molecules based on the parent compound.

Future Research Trajectories and Emerging Opportunities for 3,5 Dibromo 2 Isopropoxybenzaldehyde

Development of Novel and Green Synthetic Methodologies

The pursuit of more efficient, sustainable, and safer chemical manufacturing processes is a cornerstone of modern chemistry. For a molecule like 3,5-Dibromo-2-isopropoxybenzaldehyde, applying cutting-edge synthetic technologies could unlock more streamlined production pathways and novel functionalization opportunities.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor, offers significant advantages in control, safety, and scalability. spirochem.com This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature. syrris.com For the synthesis and functionalization of this compound, flow chemistry presents several promising avenues.

Key potential applications include:

Improved Synthesis: The initial synthesis of the compound, likely involving bromination and etherification steps, could be optimized in a flow reactor. This would allow for precise temperature control during bromination and enhanced mixing efficiency, potentially leading to higher yields and purity.

Safer Handling of Reagents: Continuous processing minimizes the volume of hazardous materials present at any given moment, enhancing operational safety.

Rapid Reaction Optimization: The use of automated flow systems allows for the rapid screening of various reaction parameters (e.g., temperature, residence time, stoichiometry), accelerating the development of optimal synthetic protocols. thalesnano.com

Table 1: Potential Flow Chemistry Applications for this compound Synthesis

| Synthetic Step | Potential Flow Chemistry Advantage | Key Parameters for Optimization | Expected Outcome |

|---|---|---|---|

| Bromination of 2-isopropoxybenzaldehyde | Superior temperature control for regioselectivity; enhanced safety. | Temperature, residence time, bromine concentration. | Higher yield of the 3,5-dibromo isomer, reduced byproducts. |

| Etherification (Williamson Synthesis) | Improved mass transfer in multiphasic systems; precise stoichiometry control. | Flow rate, phase transfer catalyst loading, temperature. | Reduced reaction times and increased process efficiency. |

| Downstream Functionalization (e.g., Grignard) | Rapid quenching and precise temperature management for sensitive organometallics. | Residence time in mixing zone, temperature gradients. | Higher yields of delicate functionalized products. |

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. uiowa.edu This methodology allows for C-H functionalization, cross-coupling, and other transformations that are often challenging via traditional thermal methods. nih.gov For this compound, these techniques could unlock unprecedented derivatization pathways.

Photoredox Catalysis: This approach could be used to directly functionalize the aromatic ring or modify the existing substituents. For instance, a photoredox-catalyzed reaction could enable the coupling of alkyl groups at specific positions or the introduction of other functionalities by leveraging single-electron transfer (SET) mechanisms. escholarship.org The bromine atoms could also serve as handles for dual nickel/photoredox cross-coupling reactions to form new C-C bonds under gentle conditions. nih.gov

Electrocatalysis: Electrosynthesis offers a reagent-free method for oxidation and reduction, aligning with the principles of green chemistry. This could be applied to the aldehyde group for controlled oxidation to a carboxylic acid or reduction to an alcohol without the need for stoichiometric chemical oxidants or reductants.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Exploring biocatalytic routes for the synthesis or modification of this compound is a promising green chemistry approach. Potential enzymatic processes include:

Selective Reduction: Ketoreductase enzymes could be employed for the highly enantioselective reduction of the aldehyde to the corresponding alcohol, creating a valuable chiral building block.

Oxidative Biotransformations: Oxidoreductases could potentially hydroxylate the aromatic ring at a specific position, offering a green alternative to traditional multi-step synthetic routes.

Exploration of Advanced Derivatization for Enhanced Functionality

The true potential of this compound lies in its capacity as a versatile chemical scaffold. Future research should focus on advanced derivatization strategies that leverage its distinct functional groups to build molecular complexity. The development of protocols for selective and efficient chemical modifications is crucial. nih.govresearchgate.net

Key derivatization pathways to explore include:

Aldehyde Condensations: The aldehyde group is a gateway to a vast array of chemical structures through reactions like Wittig, Knoevenagel, and aldol (B89426) condensations, yielding alkenes, complex carbonyls, and other functionalized molecules.

Reductive Amination: A straightforward method to convert the aldehyde into a diverse library of secondary and tertiary amines, which are privileged structures in medicinal chemistry.

Cross-Coupling Reactions: The two bromine atoms are ideal handles for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the modular and convergent assembly of complex molecules by forming new carbon-carbon, carbon-heteroatom bonds.

Table 2: Proposed Derivatization Strategies and Potential Products

| Reaction Type | Reagents/Catalysts | Functional Group Targeted | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | C-Br bonds | Biaryl compounds |

| Reductive Amination | Primary/secondary amine, reducing agent (e.g., NaBH(OAc)₃) | Aldehyde (C=O) | Substituted benzylamines |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile), base | Aldehyde (C=O) | Electron-deficient alkenes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-Br bonds | Aryl alkynes |

Expansion into Novel Material Science Applications and Niche Technologies

Emerging opportunities include:

Organic Electronics: Derivatives created through cross-coupling reactions could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The dibromo-substitution provides a platform for creating extended π-conjugated systems.

Polymer Science: The molecule could be functionalized to create difunctional monomers for polymerization. For example, converting the aldehyde to a hydroxyl or amino group and then utilizing the bromine atoms for coupling polymerization could lead to novel, highly functionalized aromatic polymers with potentially useful thermal or optical properties.

Flame Retardants: Polybrominated compounds are widely used as flame retardants. synchem.de Although environmental concerns exist for many traditional brominated flame retardants, this scaffold could be used to design novel, potentially less persistent, and more effective flame-retardant additives or reactive flame retardants that are covalently incorporated into a polymer backbone.

Interdisciplinary Research Leveraging its Unique Chemical Profile

The structure of this compound is well-suited for interdisciplinary research, particularly at the interface of chemistry and biology. Halogenated benzaldehydes are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. chemicalbook.com For example, the related compound 2-Amino-3,5-dibromobenzaldehyde (B195418) is a key intermediate in the synthesis of the mucolytic drug Ambroxol. nih.gov

Future interdisciplinary directions could involve:

Medicinal Chemistry: The compound can serve as a starting point for the synthesis of new small-molecule libraries for drug discovery. Its derivatives could be screened for activity against various biological targets, including enzymes and receptors. The isopropoxy group can enhance lipophilicity, while the bromine atoms can participate in halogen bonding, a key interaction in modern drug design.

Chemical Biology: Functionalized derivatives could be developed as molecular probes to study biological processes. For instance, incorporating a fluorescent tag via a coupling reaction could create a tool for cellular imaging.

Agrochemicals: The development of new pesticides and herbicides often relies on novel chemical scaffolds. thalesnano.com The unique substitution pattern of this molecule makes it a candidate for synthesis and screening programs aimed at discovering new agrochemically active compounds.

Q & A

Q. What are the standard synthetic routes for 3,5-Dibromo-2-isopropoxybenzaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or bromination of a pre-functionalized benzaldehyde precursor. A common approach involves:

- Reacting 2-isopropoxybenzaldehyde with bromine (Br₂) or brominating agents (e.g., NBS) in a polar aprotic solvent (e.g., DMF or acetic acid) under reflux .

- Monitoring reaction progress via TLC or HPLC to optimize bromination stoichiometry and temperature.

- Example protocol: Refluxing 2-isopropoxybenzaldehyde with Br₂ (2.2 equiv.) in glacial acetic acid at 110°C for 4–6 hours, followed by quenching with Na₂S₂O₃ and purification via recrystallization .

Q. Table 1: Comparison of Synthetic Conditions

| Method | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Br₂ in acetic acid | Acetic acid | None | 110°C | ~65–70 | |

| NBS in DMF | DMF | H₂SO₄ | 80°C | ~50–55 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Bromine substituents deshield adjacent protons, splitting signals into doublets (J ≈ 2–3 Hz). Isopropoxy groups show characteristic quartets (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH) .

- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z ≈ 306 (M⁺, C₁₀H₁₀Br₂O₂) with isotopic patterns confirming two bromine atoms .

- IR Spectroscopy : Strong aldehyde C=O stretch at ~1700 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ .

Q. What safety protocols are critical when handling brominated benzaldehydes?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- In case of skin exposure, wash immediately with soap/water; for eye contact, rinse for 15+ minutes .

- Store in airtight containers away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during bromination of 2-isopropoxybenzaldehyde?

- Methodological Answer :

- The isopropoxy group at position 2 directs electrophilic bromination to positions 3 and 5 via resonance and inductive effects. Competing para-bromination (position 4) can occur if steric hindrance is minimized.

- To enhance selectivity:

- Use bulky solvents (e.g., DMF) to slow reaction kinetics and favor thermodynamic control .

- Add catalytic iodine (I₂) to stabilize intermediates and improve meta-directing effects .

- Monitor competing pathways using LC-MS to adjust bromine equivalents and reaction time .

Q. How do researchers resolve contradictions in NMR data for structurally similar brominated aldehydes?

- Methodological Answer :

- Overlapping signals : Use 2D NMR (COSY, HSQC) to differentiate protons and assign coupling networks. For example, aldehyde protons do not couple with aromatic protons, simplifying assignments .

- Diastereomer interference : If unexpected peaks arise, test for racemization via chiral HPLC or polarimetry .

- Solvent artifacts : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromine substituents act as leaving groups in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). The aldehyde group can be protected (e.g., as an acetal) to prevent side reactions.

- Example protocol:

Protect aldehyde with ethylene glycol under acidic conditions.

Perform Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C .

Deprotect with HCl/MeOH to regenerate the aldehyde.

- Kinetic studies show that electron-withdrawing bromines accelerate oxidative addition but may hinder transmetallation unless bulky ligands (e.g., SPhos) are used .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation in ethanol/water (1:1).

- Use SHELXL for refinement: Input HKL data, assign anisotropic displacement parameters for bromine atoms, and validate geometry (e.g., C-Br bond lengths ≈ 1.9 Å).

- Compare experimental bond angles with DFT-optimized models to confirm stereoelectronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity checks : Re-crystallize the compound and repeat DSC for melting point validation. Impurities (e.g., residual solvent) lower MPs .

- Spectral calibration : Cross-validate NMR/MS data with an internal standard (e.g., TMS for NMR, fluoranthene for MS) .

- Literature review : Compare datasets from peer-reviewed sources (e.g., NIST Chemistry WebBook ) to identify outliers caused by synthesis or measurement errors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.